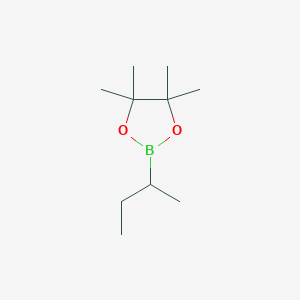
N-(2-Hydroxyethyl)-2-methoxyacetamide
Overview
Description
“N-(2-Hydroxyethyl)ethylenediamine” is a compound that has been used in various applications. It’s an important intermediate in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners . Another compound, “N-(2-Hydroxyethyl)piperazine”, is a cyclic diamine with good mutual solubility in aqueous solution, a low melting point, and a high boiling point .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, “N-(2-Hydroxyethyl)ethylenediamine” can be synthesized from dicarboxylic acids, such as succinic and itaconic acid, to N-vinyl-2-pyrrolidone monomers .
Chemical Reactions Analysis
“N-(2-Hydroxyethyl)piperazine” has been studied for its potential to replace PZ as an activator added in the mixed amine system to capture CO2 . Another compound, “N-(2-Hydroxyethyl)succinimide”, has been identified as the most likely substrate to be hydrogenated on the ruthenium surface .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Hydroxyethyl)alkylamines” were studied, including the isotherms of a surface tension of homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid .
Scientific Research Applications
Anticonvulsant Activities
Studies have shown that certain derivatives of N-benzyl 2-acetamidoacetamides, which share structural similarities with N-(2-Hydroxyethyl)-2-methoxyacetamide, exhibit significant anticonvulsant properties. For example, hydroxy and methoxy derivatives provided full protection against maximal electroshock (MES)-induced seizures in animal models. These findings suggest the potential of this compound derivatives in managing seizures and its importance in neuropharmacology (Choi, Stables, & Kohn, 1996).
Effects on Urinary Tract
Compounds structurally related to this compound, specifically β3-adrenoceptor stimulants like ZD7114, have shown effects on the urinary tract. Studies indicate that high doses of these compounds led to urinary tract toxicity, primarily affecting the distal tubules and collecting ducts of the kidney. Although the study focused on toxicity, the pathways and interactions identified can provide insights for therapeutic applications or caution against certain uses (Waghe et al., 1999).
Anti-Arthritic Properties
N-(2-hydroxy phenyl) acetamide, a compound with a similar structure, has been investigated for its anti-arthritic and anti-inflammatory activities. In animal studies, this compound effectively reduced body weight and paw edema volume in adjuvant-induced arthritis, indicating its potential for managing inflammatory conditions. Such findings can lead to exploring similar applications for this compound (Jawed et al., 2010).
Metabolism and Toxicological Studies
The metabolism of compounds like 2-methoxyethanol, which is structurally similar to this compound, has been extensively studied. The research has shown how these compounds are metabolized into various metabolites, providing insights into their biotransformation and potential toxicological implications. Such studies are crucial in understanding the safety profile and environmental impact of these compounds (Sumner et al., 1992).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as n-(2-hydroxyethyl)ethylenediamine and N-(2-Hydroxyethyl)ethylenediaminetriacetic acid have been used in various applications, suggesting potential targets could be enzymes or receptors involved in these processes.
Mode of Action
It’s worth noting that compounds with similar structures have shown interactions with their targets leading to various biological effects
Biochemical Pathways
Related compounds such as n6-(2-hydroxyethyl)adenosine have been shown to influence pathways related to inflammation and pain
Pharmacokinetics
Studies on similar compounds such as n-(2-hydroxyethyl)pyrrolidine have provided insights into their pharmacokinetic profiles
Result of Action
Compounds with similar structures have shown various biological effects, such as anti-inflammatory and antidepressant activities
Action Environment
A study on a similar compound, n-(2-hydroxyethyl)formamide, used as an additive in the preparation of thermoplastic starch/montmorillonite nanocomposite, suggests that environmental factors could potentially influence its action .
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-4-5(8)6-2-3-7/h7H,2-4H2,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXARNDIKHFHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500446 | |
| Record name | N-(2-Hydroxyethyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66671-60-1 | |
| Record name | N-(2-Hydroxyethyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)-2-methoxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)










